Diapocynin

Anti-inflammatory Respiratory Cytokine

Researchers using non-phagocytic cells (neurons, myotubes, epithelial) face unreliable NOX inhibition with apocynin due to absent myeloperoxidase (MPO). Diapocynin is the pre-activated covalent dimer that eliminates MPO-dependence. • 7.2-fold more potent than apocynin in human airway epithelial cells (IC50 20.3 vs 146.6 µM) • 13-fold higher lipophilicity (logP 1.82) enables validated CNS accumulation after oral dosing • Rescued whole-animal locomotor activity in mdx Duchenne model-apocynin failed in vivo ≥98% HPLC; global shipping with blue ice.

Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
CAS No. 29799-22-2
Cat. No. B158019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiapocynin
CAS29799-22-2
Synonyms1,1'-(6,6'-dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)bis-ethanone
Molecular FormulaC18H18O6
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C(=O)C)OC)O
InChIInChI=1S/C18H18O6/c1-9(19)11-5-13(17(21)15(7-11)23-3)14-6-12(10(2)20)8-16(24-4)18(14)22/h5-8,21-22H,1-4H3
InChIKeyHLNDPICGHQGWSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diapocynin: Dimeric NADPH Oxidase Inhibitor Overview


Diapocynin (Dehydrodiacetovanillone; CAS 29799-22-2) is the covalent dimeric derivative of the NADPH oxidase (NOX) inhibitor apocynin . It is formed via myeloperoxidase-mediated oxidation and is proposed to be the active metabolite responsible for many of apocynin's cellular effects . As a small molecule with an oral route of administration, diapocynin has been investigated as an anti-inflammatory and antioxidant agent in models of neurodegenerative disease, cardiovascular dysfunction, and muscular dystrophy [1].

Study Type NOX pathway inhibition in MPO-deficient cell models (neuronal, myotube, epithelial)
Probe Form Pre-formed dimeric inhibitor; myeloperoxidase activation not required
Procurement Context Defined chemical entity for reproducible NOX complex assembly studies

Diapocynin vs. Apocynin: Why Substitution Fails


The selection of a specific NOX pathway inhibitor is critical for experimental reproducibility and accurate interpretation of results. Substituting diapocynin with its monomeric precursor, apocynin, or with other NOX inhibitors such as DPI or VAS2870, introduces significant variability due to differences in potency, target engagement, and biological activation [1]. For instance, apocynin is a prodrug that requires myeloperoxidase-dependent conversion to diapocynin for its activity, a process that is highly cell-type and context-dependent [1]. Direct use of pre-formed diapocynin bypasses this confounding variable, ensuring consistent and immediate pathway modulation. Furthermore, head-to-head comparisons demonstrate that diapocynin exhibits a distinct pharmacological profile, including faster reversibility of hypotensive effects and a divergent impact on ROS production when compared to apocynin [2]. The quantitative evidence below underscores why generic substitution compromises the validity of assays aimed at interrogating NOX-dependent mechanisms.

Apocynin Prodrug Activation
Requires myeloperoxidase-mediated dimerization; conversion unreliable in non-phagocytic cells. May not inhibit NOX in neuronal or myotube models.
DPI Off-Target Profile
Broad-spectrum flavoenzyme inhibitor lacks NOX isoform selectivity. Off-target cytotoxicity may confound pathway-specific interpretation.
Alternative Methoxyphenols
Compounds such as resveratrol or 2-methoxyhydroquinone show lower anti-inflammatory activity rank in tested sets; pathway response may differ.

Diapocynin: Head-to-Head Differentiation Evidence


ROS Inhibition in Dystrophic Myotubes: Diapocynin vs. Apocynin

In human airway epithelial cells stimulated with TNF-α, diapocynin exhibits a 7.2-fold greater anti-inflammatory potency compared to apocynin, as measured by inhibition of inflammatory mediator production [1].

ROS Inhibition in Dystrophic Myotubes
Head-to-head
Diapocynin 300 µM: ~40% inhibition of ROS production. Apocynin: 6-fold increase (pro-oxidant). DPI: inhibition comparable to diapocynin.
Supports NOX pathway probe differentiation; only diapocynin suppresses ROS in this model.
Dystrophic mdx myotubes; DCFH-DA probe; n=3–7; **P≤0.01 vs. untreated.
Anti-inflammatory Respiratory Cytokine

Anti-Inflammatory Potency in Human Airway Cells

A direct comparison reveals that diapocynin and apocynin have opposite effects on reactive oxygen species (ROS) production in dystrophic myotubes. Diapocynin caused a concentration-dependent inhibition of ROS production, whereas apocynin led to a massive increase in the fluorescent signal [1].

Anti-Inflammatory IC50
Reported
IC50 20.3 µM
Apocynin IC50 146.6 µM; Resveratrol IC50 42.7 µM
Assay potency context; higher activity rank among methoxyphenols tested.
Human airway epithelial cells; multi-cytokine readout; post-transcriptional HuR mechanism suggested.
Reactive Oxygen Species Muscular Dystrophy NOX2

gp91phox mRNA Suppression in PBMCs: Diapocynin vs. Apocynin

In primary cultures of SOD1^G93A-expressing motor neurons challenged with nitric oxide-mediated death, diapocynin provided significantly greater protection at a 20-fold lower concentration than apocynin [1].

gp91phox mRNA Suppression
Head-to-head
Diapocynin strongly inhibited gp91phox mRNA and both TNF-α/IL-10 production. Apocynin required higher concentration and did not suppress IL-10.
Pretranscriptional NOX2 regulation context; supports immunological pathway studies.
LPS-activated human PBMCs; RT-PCR and cytokine supernatant measurement.
Neuroprotection ALS Motor Neuron

In Vivo Motor Function in DMD Mouse Model: Diapocynin vs. Apocynin

A comparative study in normotensive rats found that diapocynin possesses a higher total antioxidant capacity than apocynin. While both compounds induce hypotension, the effect of diapocynin is reversed more rapidly than that of apocynin [1].

In Vivo Motor Function DMD Model
Head-to-head
Diapocynin (10–100 mg/kg p.o.) improved locomotor activity and wheel running; apocynin (50 mg/kg) showed no benefit. Both equally preserved sarcolemmal integrity.
Model-response endpoint context; functional motor outcomes differ despite similar ex vivo muscle effects.
mdx5Cv mice; oral dosing; behavioral and ex vivo physiology at P35–P60.
Antioxidant Cardiovascular Hypotension

Diapocynin: Best-Fit Application Scenarios


MPO-Independent NOX Pathway Studies

Given its 7.2-fold greater anti-inflammatory potency over apocynin in human airway cells [1], diapocynin is the superior choice for mechanistic studies focused on NOX-mediated cytokine and chemokine release. Its use ensures robust pathway inhibition at lower micromolar concentrations, reducing the potential for off-target effects that may arise from higher doses of apocynin. This makes it particularly valuable for screening and validation assays in respiratory disease models, such as asthma or COPD.

CNS-Penetrant NOX Inhibition for Parkinson's Disease

Diapocynin is uniquely qualified for studies in dystrophic muscle due to its functional differentiation from apocynin. Unlike apocynin, which acts as a pro-oxidant in this context, diapocynin effectively inhibits ROS production by ~40% in dystrophic myotubes [2]. This property is essential for accurately assessing the role of NOX-derived ROS in muscle pathology and for screening potential therapeutic strategies that aim to mitigate oxidative damage and preserve muscle function.

Muscular Dystrophy: Functional In Vivo Endpoint Improvement

The established 20-fold higher neuroprotective potency of diapocynin in ALS-relevant motor neurons [3], combined with its validated oral activity and neuroprotective effects in pre-clinical Parkinson's disease models [4], positions it as a critical tool for neuroinflammation and neurodegeneration research. Its ability to cross the blood-brain barrier and its direct, prodrug-independent activity make it essential for in vivo studies aiming to correlate NOX inhibition with functional and histological outcomes in the central nervous system.

Anti-Inflammatory Screening in Airway Disease Models

In cardiovascular research where the duration of target engagement is a key variable, diapocynin offers a distinct advantage over apocynin. Its hypotensive effect is reversed more rapidly [5], allowing for a more acute and titratable modulation of NOX-related vascular function. This property is particularly relevant for studies designed to dissect the acute versus chronic roles of vascular ROS in blood pressure regulation, endothelial function, and vascular reactivity.

Application
Selection Property
Validation Focus
NOX pathway studies in non-phagocytic cells
MPO-independent inhibitory dimer
NOX complex assembly endpoint review
Neuroinflammation / Parkinson's disease research models
Lipophilicity-associated brain accumulation
Striatal dopamine and neuroinflammatory marker endpoints
Duchenne muscular dystrophy research models
In vivo functional motor response
Locomotor and eccentric contraction force endpoint review
Airway inflammatory disease research models
Post-transcriptional HuR regulation context
Multi-cytokine panel (CCL2, IL-6, IL-8 etc.) endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diapocynin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.